molecular formula C21H15N3O3S2 B2481345 N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide CAS No. 865182-48-5

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide

Cat. No.: B2481345
CAS No.: 865182-48-5
M. Wt: 421.49
InChI Key: JVVYYBBAGZEXJX-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide is a benzothiazole derivative featuring a sulfamoyl group at position 6, a propynyl substituent at position 3, and a naphthalene-1-carboxamide moiety. The Z-configuration of the imine bond in the benzothiazole ring ensures planar rigidity, which may enhance binding affinity to biological targets.

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S2/c1-2-12-24-18-11-10-15(29(22,26)27)13-19(18)28-21(24)23-20(25)17-9-5-7-14-6-3-4-8-16(14)17/h1,3-11,13H,12H2,(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVYYBBAGZEXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide involves multiple steps. One common method is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This intermediate can then be further reacted with naphthalene-1-carboxylic acid derivatives under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Alkyne (Prop-2-yn-1-yl) Group

The terminal alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazole derivatives. This "click chemistry" enables conjugation with azide-functionalized biomolecules or polymers . For example:

Alkyne+AzideCu(I)Triazole\text{Alkyne} + \text{Azide} \xrightarrow{\text{Cu(I)}} \text{Triazole}

Reaction TypeConditionsProductReference
CycloadditionCuSO₄, sodium ascorbate, RTTriazole-linked conjugates

Sulfamoyl Group (-SO₂NH₂)

The sulfamoyl group undergoes nucleophilic substitution at the sulfur atom, particularly under basic conditions. It reacts with alkyl halides to form sulfonamides or with amines to yield sulfamide .

Reaction TypeReagentProductReference
AlkylationR-X, K₂CO₃N-Alkylsulfonamides
AminolysisR-NH₂, DIPEASulfamide derivatives

Benzothiazole Ring

The benzothiazole core participates in electrophilic aromatic substitution (EAS) at the C-4/C-7 positions. Halogenation (Br₂/FeBr₃) and nitration (HNO₃/H₂SO₄) have been reported for similar compounds .

Reaction TypeConditionsProductReference
BrominationBr₂, FeBr₃, DCM4-Bromo derivative

Carboxamide Group

The naphthalene-carboxamide linkage is susceptible to acid- or base-catalyzed hydrolysis , yielding naphthalene-1-carboxylic acid and the corresponding amine .

R-CONH-R’H₃O⁺ or OH⁻R-COOH+H₂N-R’\text{R-CONH-R'} \xrightarrow{\text{H₃O⁺ or OH⁻}} \text{R-COOH} + \text{H₂N-R'}

Reaction TypeConditionsProductReference
Hydrolysis6M HCl, refluxNaphthalene-1-carboxylic acid

Catalytic Cross-Coupling Reactions

The prop-2-yn-1-yl group enables Sonogashira coupling with aryl halides, forming extended π-conjugated systems. For example:

Alkyne+Ar-XPd(PPh₃)₄, CuIAr-C≡C-R\text{Alkyne} + \text{Ar-X} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{Ar-C≡C-R}

Substrate (Ar-X)CatalystYieldReference
4-IodobenzonitrilePd(PPh₃)₄78%

Biological Interactions

The sulfamoyl group exhibits aldose reductase inhibition via hydrogen bonding with enzyme active sites, as shown in molecular docking studies of analogs .

Target EnzymeBinding Affinity (kcal/mol)Reference
Aldose Reductase-9.2

Synthetic Pathways

Key steps in synthesizing the compound include:

  • Benzothiazole formation : Cyclization of 2-amino-6-sulfamoylbenzenethiol with propiolic acid derivatives .

  • Carboxamide coupling : Reaction of naphthalene-1-carboxylic acid chloride with the benzothiazole amine under Schotten-Baumann conditions .

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the benzothiazole-imine bond .

  • Thermal stability : Decomposes above 240°C (DSC data).

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibacterial Activity
    • The sulfonamide group is known for its antibacterial properties by inhibiting bacterial folic acid synthesis. Compounds with similar structures have demonstrated significant antibacterial effects against various strains of bacteria.
  • Anticancer Properties
    • Benzothiazole derivatives have been associated with anticancer activities. Preliminary studies suggest that N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide may exhibit similar effects by targeting cancer cell proliferation pathways.
  • Enzyme Inhibition
    • The compound has shown potential as an enzyme inhibitor, particularly against α-glucosidase and acetylcholinesterase. This activity is crucial in the management of diabetes and neurodegenerative diseases.

The following table summarizes the biological activities associated with this compound and its analogs:

Compound NameStructural FeaturesBiological Activity
SulfanilamideSulfonamide groupAntibacterial
Benzothiazole derivativesBenzothiazole coreAnticancer
Naphthalene derivativesNaphthalene coreNeuroprotective

Case Study 1: Antibacterial Efficacy

A study conducted on compounds structurally related to N-[(2Z)-3-(prop-2-yn-1-y)-6-sulfamoyl] indicated potent antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism of action was attributed to the inhibition of folate synthesis pathways, similar to traditional sulfonamides.

Case Study 2: Anticancer Potential

In vitro studies have demonstrated that compounds containing the benzothiazole moiety can induce apoptosis in cancer cell lines. The specific mechanism involves the activation of caspases and modulation of cell cycle regulators.

Case Study 3: Enzyme Inhibition

Molecular docking studies have shown that N-[(2Z)-3-(prop-2-yn-1-y)-6-sulfamoyl] binds effectively to the active sites of α-glucosidase and acetylcholinesterase, suggesting a promising role in diabetes management and Alzheimer's disease treatment.

Synthesis and Production Methods

The synthesis of N-[(2Z)-3-(prop-2-yn-1-y)-6-sulfamoyl] typically involves multi-step organic reactions:

  • Preparation of Benzothiazole Intermediate : The initial step involves synthesizing the benzothiazole core through cyclization reactions.
  • Introduction of Sulfamoyl Group : The sulfamoyl group is introduced via nucleophilic substitution reactions.
  • Formation of Naphthalene Carboxamide : Finally, coupling reactions are employed to attach the naphthalene carboxamide moiety.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity and potential biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and synthetic differences between the target compound and its analogues:

Compound Name Key Substituents/Features Synthesis Route Notable Spectral Data Reference
Target Compound : N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide - 6-Sulfamoyl
- 3-Propynyl
- Naphthalene-1-carboxamide
Likely via Cu(I)-catalyzed 1,3-dipolar cycloaddition or nucleophilic substitution (inferred from related methods) Expected IR: ~1670 cm⁻¹ (C=O), ~1300 cm⁻¹ (S=O)
NMR: Aromatic δ 7.2–8.5 ppm
N-[(2Z)-3-(2-Propyn-1-yl)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]-2-furamide - 6-Sulfamoyl
- 3-Propynyl
- Furan-2-carboxamide
Cu(OAc)₂-catalyzed cycloaddition (similar to ) IR: 1671 cm⁻¹ (C=O), 1303 cm⁻¹ (C–N)
HRMS: [M+H]⁺ 404.1348
N-(2Z)-6-Acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-1,3-benzothiazole-2-carboxamide - 6-Acetamido
- 3-Propenyl
- Benzothiazole-2-carboxamide
Substitution with propenyl bromide (inferred from ) ¹H NMR: δ 5.38 (s, –NCH₂CO–), 5.48 (s, –OCH₂)
IR: 1682 cm⁻¹ (C=O)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) - Naphthalen-1-yloxy
- Triazole
- 3-Nitrophenyl
1,3-Dipolar cycloaddition (Cu(OAc)₂, room temperature) ¹³C NMR: δ 52.6 (–NCH₂CO–), 165.0 (C=O)
IR: 1535 cm⁻¹ (NO₂ asymmetric)

Functional Group Analysis

Sulfamoyl vs. Acetamido: The sulfamoyl group (–SO₂NH₂) in the target compound enhances acidity (pKa ~10–11) and hydrogen-bonding capacity compared to the acetamido (–NHCOCH₃) group in the analogue from . This difference may influence solubility and target interactions (e.g., sulfamoyl’s role in enzyme inhibition) .

Propynyl vs. Propenyl :

  • The propynyl group (–C≡CH) in the target compound introduces rigidity due to sp-hybridization, which may stabilize π-π stacking with aromatic residues in biological targets. In contrast, the propenyl group (–CH₂CH=CH₂) in ’s compound offers conformational flexibility .

Naphthalene vs. Furan/Benzothiazole :

  • The naphthalene system increases molecular weight (MW ~425 g/mol) and lipophilicity (clogP ~3.5) compared to furan (MW ~350 g/mol, clogP ~1.8) or benzothiazole derivatives. This may enhance membrane permeability but reduce aqueous solubility .

Spectral and Physicochemical Comparisons

  • IR Spectroscopy :
    • Target compound: Strong C=O stretch (~1670 cm⁻¹) and S=O asymmetric/symmetric stretches (~1360/1150 cm⁻¹).
    • Furan analogue (): Similar C=O stretch (1671 cm⁻¹) but lacks S=O vibrations, replaced by C–N stretches (~1303 cm⁻¹) .
  • ¹H NMR :
    • Naphthalene protons in the target compound resonate at δ 7.2–8.5 ppm, distinct from furan’s δ 6.3–7.5 ppm or benzothiazole’s δ 7.0–8.1 ppm .

Biological Activity

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure

The compound features a complex structure that integrates a naphthalene core with a benzothiazole moiety and a sulfamoyl group. The structural formula can be represented as follows:

C16H14N2O2S\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

The biological activities of this compound can be categorized into two primary areas: antimicrobial and antitumor activities.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of naphthalene derivatives demonstrated enhanced activity against Mycobacterium avium subsp. paratuberculosis, with some compounds showing two-fold higher efficacy than standard antibiotics like rifampicin and ciprofloxacin .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Activity Comparison
N-(2-Methoxyphenyl)naphthalene-1-carboxamide0.52x higher than rifampicin
N-(4-Methylphenyl)naphthalene-1-carboxamide0.253x higher than ciprofloxacin
N-(3-Fluorophenyl)naphthalene-1-carboxamide0.75Comparable to standard antibiotics

Antitumor Activity

The compound's potential antitumor effects have been evaluated through various assays on multiple cancer cell lines. A study on benzothiazole derivatives indicated that modifications to the benzothiazole structure could enhance cytotoxicity against several cancer types, including lung and breast cancer cells .

Table 2: Antitumor Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (μM)Efficacy Comparison
Compound AA5490.31More active than PAC-1
Compound BMDA-MB-2310.24Comparable to doxorubicin
Compound CHT290.92Less active than staurosporine

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The presence of the sulfamoyl group is particularly noteworthy as it is known to enhance the binding affinity to target enzymes involved in these processes .

Case Studies

A recent case study focused on the synthesis and evaluation of related compounds demonstrated that structural modifications significantly impacted their biological activities. The study highlighted that compounds with increased lipophilicity tended to exhibit better antimicrobial properties while maintaining lower toxicity levels against human cell lines .

Q & A

Q. What synthetic methodologies are effective for preparing intermediates like (prop-2-yn-1-yloxy)naphthalene, a precursor to the target compound?

The synthesis of (prop-2-yn-1-yloxy)naphthalene involves reacting naphthol derivatives (e.g., 1-naphthol or 2-naphthol) with propargyl bromide in DMF using K₂CO₃ as a base. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by extraction with ethyl acetate and solvent evaporation. This method yields crude products without additional purification . Optimization of reaction time and stoichiometry is critical to avoid side reactions, particularly with propargyl bromide’s high reactivity.

Q. How can researchers validate the molecular structure of this compound during synthesis?

Structural validation requires a combination of spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, sulfamoyl S=O at ~1300 cm⁻¹) .
  • ¹H/¹³C NMR confirms aromatic protons (δ 7.2–8.6 ppm) and alkyne/benzothiazole moieties .
  • HRMS verifies molecular weight with precision (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) . For crystalline intermediates, X-ray diffraction with SHELXL (via WinGX suite) refines atomic positions and validates stereochemistry .

Q. What analytical techniques are essential for monitoring reaction progress and purity?

  • Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) is routinely used to track intermediate formation .
  • High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) of final products .
  • Elemental analysis (C, H, N, S) confirms stoichiometric ratios, especially for sulfamoyl and benzothiazole groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s Z-configuration?

The (2Z) configuration is confirmed via single-crystal X-ray diffraction using SHELXL. Key steps include:

  • Data collection with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure solution via direct methods (SHELXS) and refinement with SHELXL, focusing on anisotropic displacement parameters for sulfur and nitrogen atoms .
  • Validation of the imine bond geometry (C=N) using ORTEP for Windows to visualize bond angles and planarity . Contradictions in tautomeric forms (e.g., enol vs. keto) are resolved by comparing experimental bond lengths with DFT-calculated values .

Q. What strategies optimize the 1,3-dipolar cycloaddition step for triazole formation in related derivatives?

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for triazole ring formation. Key parameters:

  • Catalyst loading : 10 mol% Cu(OAc)₂ in tert-BuOH:H₂O (3:1) ensures regioselectivity and >80% yield .
  • Reaction time : 6–8 hours at room temperature minimizes byproducts (e.g., dimerization of alkynes).
  • Workup : Extraction with ethyl acetate and brine removes unreacted azides, while recrystallization (ethanol) improves purity . Competing pathways (e.g., non-catalyzed thermal cycloaddition) are suppressed by maintaining inert (N₂) conditions.

Q. How do researchers address discrepancies in biological activity data for benzothiazole derivatives?

Contradictory bioactivity results (e.g., enzyme inhibition vs. cytotoxicity) require:

  • Dose-response profiling to differentiate specific vs. off-target effects.
  • Molecular docking studies (AutoDock Vina) to validate interactions with targets like dihydrofolate reductase, comparing binding affinities across derivatives .
  • Metabolic stability assays (e.g., liver microsomes) to assess whether inactive results stem from rapid degradation .

Q. What computational methods predict the compound’s electronic properties for material science applications?

  • DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, highlighting charge transfer in the benzothiazole-naphthalene system .
  • UV-Vis spectroscopy correlates experimental λmax (e.g., ~350 nm) with TD-DFT results to validate π→π* transitions .
  • Cyclic voltammetry measures redox potentials, linking electronic properties to potential use in organic semiconductors .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the final coupling step of the target compound?

Common issues and fixes:

  • Impure intermediates : Repurify azido intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Moisture sensitivity : Use anhydrous solvents (DMF over molecular sieves) and Schlenk-line techniques for moisture-sensitive sulfamoyl groups .
  • Catalyst deactivation : Add fresh Cu(OAc)₂ mid-reaction if TLC shows stalled progress .

Q. What experimental designs validate the compound’s proposed mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure IC₅₀ values against purified enzymes (e.g., carbonic anhydrase) using stopped-flow spectrophotometry .
  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry .
  • Site-directed mutagenesis : Modify putative binding residues (e.g., His94 in β-tubulin) to confirm interaction sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.